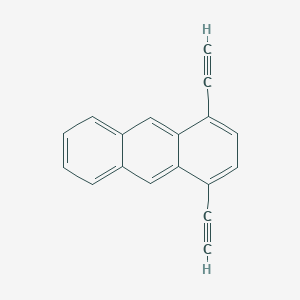
1,4-Diethynylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethynylanthracene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons It is characterized by the presence of two ethynyl groups attached to the 1 and 4 positions of the anthracene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Diethynylanthracene can be synthesized through several methods. One common approach involves the reaction of 9,10-dibromoanthracene with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide under a nitrogen atmosphere. The reaction mixture is typically refluxed for several hours, followed by purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for larger-scale production. This includes optimizing reaction conditions, using more efficient purification techniques, and ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diethynylanthracene undergoes various chemical reactions, including:
Diels-Alder Reactions: It can participate in Diels-Alder reactions with dienophiles, leading to the formation of cycloaddition products.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the terminal rings of the anthracene moiety.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically involve dienophiles such as benzyne derivatives under controlled temperature conditions.
Electrophilic Substitution: Common reagents include halogens and other electrophiles, often facilitated by catalysts or specific reaction conditions.
Major Products:
Cycloaddition Products: Resulting from Diels-Alder reactions, these products often exhibit unique structural and electronic properties.
Substituted Anthracenes: Formed through electrophilic substitution, these compounds can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors, contributing to the development of advanced electronic devices.
Organic Electronics: Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Sensors: The compound’s ability to undergo specific reactions makes it useful in the design of chemical sensors for detecting various analytes.
Wirkmechanismus
The mechanism by which 1,4-Diethynylanthracene exerts its effects is primarily related to its electronic structure. The presence of ethynyl groups enhances the conjugation within the anthracene ring, leading to unique electronic properties. These properties facilitate interactions with other molecules, enabling various chemical reactions and applications. The compound’s reactivity is often influenced by the stabilization of intermediate species through conjugation .
Vergleich Mit ähnlichen Verbindungen
9,10-Diethynylanthracene: Similar in structure but with ethynyl groups at different positions, leading to different reactivity and applications.
1,4-Diethynylbenzene: Another related compound with ethynyl groups on a benzene ring, used in similar applications but with distinct electronic properties.
Uniqueness: 1,4-Diethynylanthracene stands out due to its specific substitution pattern on the anthracene ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and electronic devices.
Eigenschaften
CAS-Nummer |
189034-94-4 |
|---|---|
Molekularformel |
C18H10 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
1,4-diethynylanthracene |
InChI |
InChI=1S/C18H10/c1-3-13-9-10-14(4-2)18-12-16-8-6-5-7-15(16)11-17(13)18/h1-2,5-12H |
InChI-Schlüssel |
COPGZQCNAPJRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=C(C2=CC3=CC=CC=C3C=C12)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
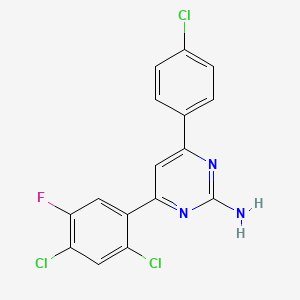
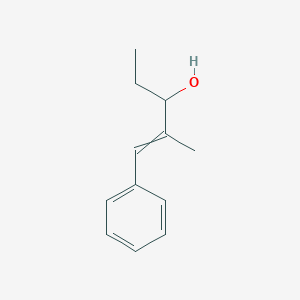
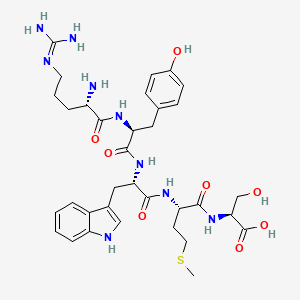
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
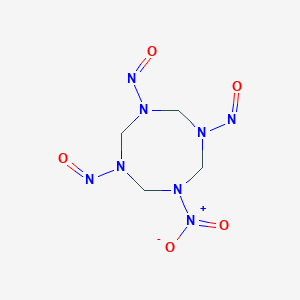
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
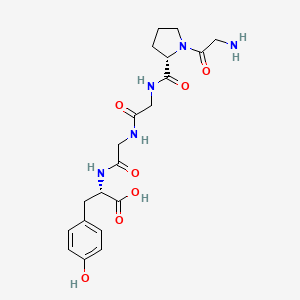
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
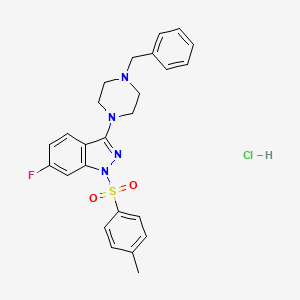
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
